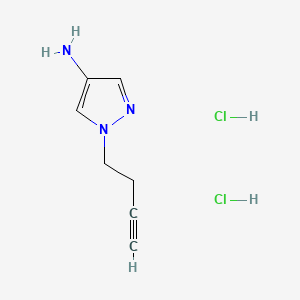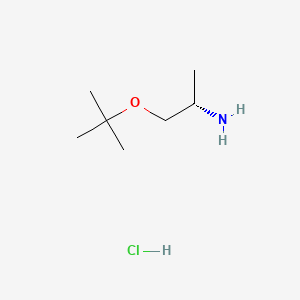![molecular formula C5H9Cl2N3S B6607564 4H,5H,6H-pyrrolo[3,4-d][1,3]thiazol-2-amine dihydrochloride CAS No. 2839156-43-1](/img/structure/B6607564.png)
4H,5H,6H-pyrrolo[3,4-d][1,3]thiazol-2-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H,5H,6H-pyrrolo[3,4-d][1,3]thiazol-2-amine dihydrochloride, hereafter referred to as “4H-PTAD”, is a synthetic compound that is of interest to researchers due to its potential applications in scientific research. It is a white crystalline powder that is soluble in water and has a melting point of 173-176°C. 4H-PTAD is an analog of the naturally occurring amino acid threonine and is being studied for its various biochemical and physiological effects.
科学的研究の応用
4H-PTAD has several potential applications in scientific research. It has been used in studies to investigate the effects of threonine on the activity of enzymes involved in the synthesis of proteins and other biomolecules. It has also been used to study the effects of threonine on neuronal excitability and synaptic transmission. Additionally, 4H-PTAD has been used in studies to investigate the effects of threonine on the metabolism of carbohydrates and lipids.
作用機序
The exact mechanism of action of 4H-PTAD is not yet fully understood. However, it is believed to act as an agonist at the threonine receptor, which is a G-protein coupled receptor that is involved in the regulation of several physiological processes. 4H-PTAD is thought to interact with the threonine receptor and activate it, resulting in the activation of downstream signaling pathways.
Biochemical and Physiological Effects
4H-PTAD has been shown to have several biochemical and physiological effects. It has been shown to increase the activity of enzymes involved in protein synthesis, as well as to increase the synthesis of proteins. Additionally, 4H-PTAD has been shown to increase the activity of enzymes involved in the metabolism of carbohydrates and lipids. It has also been shown to increase neuronal excitability and synaptic transmission.
実験室実験の利点と制限
4H-PTAD has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and is widely available. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. However, one limitation is that it is relatively expensive and can be difficult to obtain in large quantities.
将来の方向性
There are several potential future directions for research involving 4H-PTAD. One potential direction is to further investigate its effects on the activity of enzymes involved in the synthesis of proteins and other biomolecules. Additionally, further research could be done to explore the effects of 4H-PTAD on neuronal excitability and synaptic transmission. Finally, research could be done to investigate the effects of 4H-PTAD on the metabolism of carbohydrates and lipids.
合成法
4H-PTAD can be synthesized using a two-step procedure. The first step involves the reaction of 2-amino-3-methylpyridine with 2-chloro-3-methylthiophene in the presence of a base such as sodium methoxide in methanol. This reaction produces 2-amino-3-methyl-4H-pyrrolo[3,4-d]thiazol. The second step involves the reaction of the product from the first step with hydrochloric acid, which results in the formation of 4H-PTAD.
特性
IUPAC Name |
5,6-dihydro-4H-pyrrolo[3,4-d][1,3]thiazol-2-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3S.2ClH/c6-5-8-3-1-7-2-4(3)9-5;;/h7H,1-2H2,(H2,6,8);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPQWEUXBCQXDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)SC(=N2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl2N3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.12 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![imino(methyl)[(morpholin-2-yl)methyl]-lambda6-sulfanone dihydrochloride](/img/structure/B6607489.png)
methoxy]carbonyl})amino}acetic acid](/img/structure/B6607496.png)
amine hydrochloride](/img/structure/B6607515.png)




![1-methyl-1H-imidazo[4,5-b]pyrazine-6-carboxylic acid](/img/structure/B6607554.png)


![methyl 3-[(2-aminocyclopentyl)sulfanyl]propanoate hydrochloride](/img/structure/B6607578.png)
![6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B6607596.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-fluorocyclobutane-1-carboxylic acid](/img/structure/B6607602.png)
